Heptanedioic acid, monomethyl ester
Description
Heptanedioic acid, monomethyl ester (C₈H₁₂O₄; molecular weight 172.17 g/mol) is a seven-carbon α,ω-dicarboxylic acid derivative where one carboxylic acid group is esterified with a methyl group. This compound has garnered attention in pharmaceutical and biochemical research due to its role as a NOX (NADPH oxidase) inhibitor, effectively reducing superoxide (O₂⁻) production in cellular systems . Its structure, HOOC-(CH₂)₅-COOCH₃, allows for unique interactions in enzymatic pathways and material science applications. This article provides a comprehensive comparison with structurally related dicarboxylic acid monoesters, focusing on their synthesis, properties, and applications.
Properties
Molecular Formula |
C8H13O4- |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
7-methoxy-7-oxoheptanoate |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1 |
InChI Key |
YOLQOHRXBGFZED-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and thermodynamic properties of heptanedioic acid, monomethyl ester and its analogs:
Notes:
- Chain length dictates solubility and reactivity. Longer chains (e.g., heptanedioic vs. butanedioic) enhance hydrophobicity, influencing binding affinity in biological systems .
- Esterification degree: Monoesters retain a free carboxylic acid group, enabling hydrogen bonding (critical for crystal packing, as seen in chelidonic acid monomethyl ester ), while dimethyl esters lack this feature.
Divergent Bioactivity
While this compound supports specific enzymatic inhibition, notes that monomethyl esters of C₄–C₁₁ α,ω-dicarboxylic acids fail to sustain bacterial growth in biotin-deficient strains. This highlights context-dependent bioactivity, where chain length and functional groups dictate biological interactions .
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